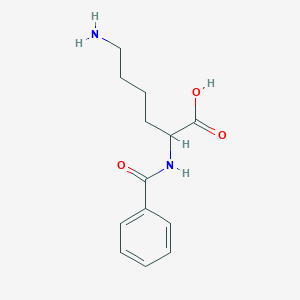
(S)-6-Amino-2-benzamidohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(S)-6-Amino-2-benzamidohexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(S)-6-Amino-2-benzamidohexanoic acid, also known as a synthetic derivative of lysine, has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and implications in various fields.
- CAS Number : 366-74-5
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- IUPAC Name : 6-amino-2-benzamidohexanoic acid
Synthesis
The synthesis of this compound involves several key steps, including protection and deprotection of functional groups, amidation, and resolution of enantiomers. The general pathway includes:
- Protection of the amino group of L-lysine using benzoyl chloride.
- Reduction of the benzoyl group with sodium borohydride.
- Amidation of the carboxylic acid group with benzylamine.
- Deprotection to yield this compound.
This compound is utilized as a linker in peptide synthesis due to its hydrophobic and flexible structure, enhancing the stability and bioactivity of peptides in pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study reported that derivatives of this compound showed comparable efficacy to ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The activity was enhanced when complexed with metal ions such as copper (Cu) and cadmium (Cd), which increased the antimicrobial spectrum against fungi and yeast species .
Antifibrinolytic Activity
This compound is primarily recognized for its antifibrinolytic properties. It acts by inhibiting plasminogen activation, thereby preventing fibrin degradation. This mechanism is crucial in clinical settings for managing bleeding disorders .
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of this compound against resistant bacterial strains.
- Findings : The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
-
Clinical Application in Hemostasis :
- Objective : Assess the impact of this compound in surgical patients with high bleeding risk.
- Findings : Patients treated with this compound showed reduced blood loss during surgery, confirming its utility in clinical settings for managing bleeding complications.
Research Findings
Recent studies have focused on the pharmacological properties of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Markowska et al., 2021 | Chemical Synthesis | Demonstrated versatility in peptide modifications using this compound as a linker. |
| PMC Article, 2005 | Antimicrobial Activity | Showed comparable activity to ampicillin against E. coli and S. aureus. |
| BLD Pharm Research | Antifibrinolytic Properties | Confirmed efficacy in preventing excessive bleeding during surgical procedures. |
Eigenschaften
CAS-Nummer |
366-74-5 |
|---|---|
Molekularformel |
C13H18N2O3 |
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
6-amino-2-benzamidohexanoic acid |
InChI |
InChI=1S/C13H18N2O3/c14-9-5-4-8-11(13(17)18)15-12(16)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9,14H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
IYHOIXNPULYXFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCC[NH3+])C(=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCCN)C(=O)O |
Synonyme |
BZ-LYS-OH; Benzoyl-L-lysine; 366-74-5; AmbotzBAA0039; SCHEMBL607886; CHEMBL278113; CTK8F7984; MolPort-008-267-347; ZINC2390909; 6496AH; AKOS024259127; (S)-6-Amino-2-benzamidohexanoicacid; AJ-35693; AK-81064; AM005080; K-8169; (2S)-6-AMINO-2-(PHENYLFORMAMIDO)HEXANOICACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















